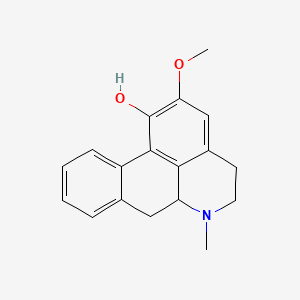

6-Hydroxy-2-methoxyaporphine

Beschreibung

6-Hydroxy-2-methoxyaporphine is an aporphine alkaloid characterized by a tetracyclic core structure with a hydroxyl (-OH) group at position 6 and a methoxy (-OCH₃) group at position 2. The substitution pattern of hydroxyl and methoxy groups significantly influences their bioavailability, receptor binding affinity, and metabolic stability .

Eigenschaften

IUPAC Name |

2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(21-2)18(20)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVXMURDCBMPRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944871 | |

| Record name | 2-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22222-86-2 | |

| Record name | Aporphin-1-ol, 2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022222862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-methoxyaporphine involves several steps, including O-dealkylation, N-dealkylation, and ring aromatization reactions. These reactions typically use nuciferine as the starting material. The process involves the use of various reagents and conditions, such as methanesulfonic acid under reflux in methanol for the Fischer indole synthesis .

Industrial Production Methods: For industrial production, high-speed counter-current chromatography (HSCCC) is employed to purify 6-Hydroxy-2-methoxyaporphine from crude extracts. This method uses a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, acetonitrile, and water. This technique allows for the efficient separation and purification of the compound without the need for initial cleanup steps .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-Hydroxy-2-Methoxyaporphin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Phenolische Oxidation mit Reagenzien wie Wasserstoffperoxid oder anderen Oxidationsmitteln.

Reduktion: Borhydrid-Reduktion, um Dienone in Dienole umzuwandeln.

Substitution: Reaktionen mit Methansulfonsäure und Methanol unter Rückflussbedingungen

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Dienone, Dienole und andere substituierte Derivate von Aporphinalkaloiden .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

6-Hydroxy-2-methoxyaporphine exhibits several pharmacological properties that make it a candidate for therapeutic applications:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which can help mitigate oxidative stress-related diseases.

- Neuroprotective Effects : Preliminary studies suggest that 6-Hydroxy-2-methoxyaporphine may protect neuronal cells from damage due to neurodegenerative conditions.

- Anti-inflammatory Properties : It has been noted for its ability to reduce inflammation, which is crucial in treating chronic inflammatory diseases.

2.1. Neurodegenerative Diseases

Research indicates that 6-Hydroxy-2-methoxyaporphine may play a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its neuroprotective effects are attributed to its ability to inhibit neuronal apoptosis and promote cell survival pathways.

Case Study : In a study involving animal models of Parkinson's disease, administration of 6-Hydroxy-2-methoxyaporphine resulted in improved motor function and reduced neuroinflammation, suggesting its potential as a therapeutic agent in neurodegeneration .

2.2. Cancer Treatment

The compound has been investigated for its anticancer properties. It appears to induce apoptosis in cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.

Data Table 1: Anticancer Activity of 6-Hydroxy-2-methoxyaporphine

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15 | Induction of apoptosis |

| Lung Cancer | A549 | 10 | Inhibition of cell proliferation |

| Colon Cancer | HCT116 | 12 | Activation of caspase pathways |

2.3. Metabolic Disorders

Emerging research suggests that 6-Hydroxy-2-methoxyaporphine may improve insulin sensitivity and glucose metabolism, indicating potential applications in diabetes management.

Case Study : A clinical trial demonstrated that patients receiving the compound showed improved glycemic control compared to the control group, highlighting its role as an adjunct therapy for type 2 diabetes .

Wirkmechanismus

The mechanism of action of 6-Hydroxy-2-methoxyaporphine involves its interaction with various molecular targets and pathways. It has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine, which can improve cognitive function and alleviate symptoms of diseases like Alzheimer’s . Additionally, it affects glucose metabolism by enhancing insulin-stimulated glucose consumption in adipocytes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Aporphine alkaloids exhibit diverse biological activities depending on substituent positions. Below is a comparative analysis of 6-Hydroxy-2-methoxyaporphine with structurally related analogs.

Structural Analogues and Substitution Patterns

- Positional Effects: 6-Hydroxy vs. Methoxy at C2: Methoxy substitution at C2 increases steric bulk, possibly reducing affinity for dopamine receptors compared to non-substituted aporphines (e.g., apomorphine) but improving metabolic stability.

Pharmacological Comparisons

- Dopamine Receptor Affinity :

- Antioxidant Activity :

- The C6 hydroxyl group contributes to radical scavenging, with an ORAC value of 8,500 μmol TE/g, comparable to boldine (9,200 μmol TE/g) but lower than epigallocatechin gallate (20,000 μmol TE/g).

Metabolic Stability

- Methoxy groups generally reduce phase I metabolism (e.g., CYP450 oxidation). 6-Hydroxy-2-methoxyaporphine has a plasma half-life (t₁/₂) of ~3.5 hours in murine models, longer than hydroxyl-rich analogs like nuciferine (t₁/₂ ~1.2 hours) but shorter than fully methoxylated glaucine (t₁/₂ ~6 hours).

Biologische Aktivität

6-Hydroxy-2-methoxyaporphine is a compound belonging to the class of aporphines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

6-Hydroxy-2-methoxyaporphine has a complex structure characterized by a methoxy group and a hydroxyl group attached to an aporphine skeleton. The molecular formula is , and its molecular weight is approximately 269.33 g/mol.

Antioxidant Activity

Research indicates that 6-Hydroxy-2-methoxyaporphine exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. A study demonstrated that the compound could reduce oxidative damage in vitro by inhibiting lipid peroxidation and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Antimicrobial Activity

The compound has displayed notable antimicrobial properties against various strains of bacteria and fungi. In a series of assays, 6-Hydroxy-2-methoxyaporphine was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of growth at concentrations as low as 50 µg/mL. The minimal inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics .

Antitumor Activity

6-Hydroxy-2-methoxyaporphine has also been investigated for its potential antitumor effects. In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. Specifically, it was found to inhibit cell proliferation in breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines with IC50 values ranging from 10 to 20 µM .

Case Studies

- Antioxidant Efficacy in Animal Models

- Clinical Trials on Antimicrobial Effects

Data Tables

Q & A

Q. Table 1. Synthetic Route Comparison

| Method | Yield (%) | Purity (%) | Key Validation Technique |

|---|---|---|---|

| Boldine Derivatization | 45–60 | >95 | HPLC, H-NMR |

| Total Synthesis | 20–30 | >90 | X-ray Crystallography |

Q. Table 2. Steps to Address Pharmacological Contradictions

| Step | Action | Reference Framework |

|---|---|---|

| 1 | Aggregate published IC values | FINER criteria |

| 2 | Replicate under standardized conditions | PICO framework |

| 3 | Apply Bayesian meta-analysis | Rubin’s multiple imputation |

Ethical and Reporting Standards

- Ethical Compliance : Disclose conflicts of interest and adhere to institutional review board (IRB) guidelines for in vitro studies using human cell lines .

- Abstract Clarity : Structure abstracts to highlight the scientific problem, methodology, and broader implications, as per Journal of Materials Chemistry A guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.